Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)-
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Overview
Description
Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)- is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methyl group and a 6-methyl-3-pyridinyl carbonyl group. The (2R) configuration indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)- can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the pyridinyl carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolizines
Uniqueness
Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)- is unique due to its specific stereochemistry and the presence of both pyrrolidine and pyridinyl carbonyl groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
613660-85-8 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(6-methylpyridin-3-yl)-[(2R)-2-methylpyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C12H16N2O/c1-9-5-6-11(8-13-9)12(15)14-7-3-4-10(14)2/h5-6,8,10H,3-4,7H2,1-2H3/t10-/m1/s1 |
InChI Key |
MZDVSGUVIRWGSD-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1C(=O)C2=CN=C(C=C2)C |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=C(C=C2)C |
Origin of Product |
United States |
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